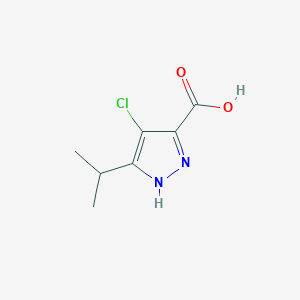

4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C7H10N2O2 . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 3rd position with an isopropyl group, at the 4th position with a chlorine atom, and at the 5th position with a carboxylic acid group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrazoles in general are known to undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions .科学的研究の応用

Electrosynthesis of Chloropyrazolecarboxylic Acids

Research has shown the efficient synthesis of 4-chlorosubstituted pyrazolecarboxylic acids through an electrosynthesis process, highlighting the impact of substituent structures on the yields of chlorination products. This method demonstrates a significant advancement in the synthesis of chlorinated pyrazole derivatives, offering a pathway to various applications in pharmaceuticals and agrochemicals (Lyalin, Petrosyan, & Ugrak, 2009).

Novel Optical Materials

Another study explored the synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, revealing their potential as nonlinear optical (NLO) materials. This work indicates the capacity of pyrazole derivatives to contribute to the development of new optical limiting applications, which are crucial in protecting optical sensors and human eyes from intense laser radiation (Chandrakantha et al., 2013).

Metal Coordination Polymers

A fascinating application is found in the synthesis and structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. These studies not only expand our understanding of coordination chemistry but also open up new possibilities for the construction of materials with potential applications in catalysis, gas storage, and separation technologies (Cheng et al., 2017).

Antiallergic Agents

Pyrazolecarboxylic acids have also been studied for their potential in creating antiallergic agents, with certain derivatives showing significant potency compared to known antiallergic drugs. This highlights the therapeutic potential of these compounds in treating allergic reactions and possibly other immune-related conditions (Nohara et al., 1985).

将来の方向性

The future directions for research on 4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid and related compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by pyrazoles, these compounds may have potential applications in the development of new pharmaceuticals .

作用機序

The mechanism of action of these compounds often involves interaction with various enzymes and receptors in the body, leading to changes in cellular processes and biochemical pathways . The exact targets and mode of action can vary greatly depending on the specific structure of the compound and the functional groups it contains.

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

The molecular and cellular effects of these compounds can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of these compounds .

特性

IUPAC Name |

4-chloro-5-propan-2-yl-1H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-3(2)5-4(8)6(7(11)12)10-9-5/h3H,1-2H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPICYQHUUSSUID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NN1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetamidophenyl)-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetamide](/img/structure/B2934657.png)

![2-((difluoromethyl)sulfonyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2934661.png)

![5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2934665.png)

![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2934668.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acrylamide](/img/structure/B2934679.png)

![3-[[(E)-2-cyano-3-[3-ethoxy-4-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2934680.png)